4-[(2-nitrophenyl)methyl]thiomorpholine
CAS No.:
Cat. No.: VC10951408
Molecular Formula: C11H14N2O2S
Molecular Weight: 238.31 g/mol
* For research use only. Not for human or veterinary use.
![4-[(2-nitrophenyl)methyl]thiomorpholine -](/images/structure/VC10951408.png)
Specification
Molecular Formula | C11H14N2O2S |
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Molecular Weight | 238.31 g/mol |
IUPAC Name | 4-[(2-nitrophenyl)methyl]thiomorpholine |
Standard InChI | InChI=1S/C11H14N2O2S/c14-13(15)11-4-2-1-3-10(11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
Standard InChI Key | GBCGPEHUOBBPPQ-UHFFFAOYSA-N |
SMILES | C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES | C1CSCCN1CC2=CC=CC=C2[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Thiomorpholine derivatives are sulfur-containing heterocycles that exhibit distinct electronic and steric properties. The 4-[(2-nitrophenyl)methyl]thiomorpholine structure comprises:
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Thiomorpholine core: A six-membered ring with one sulfur atom at position 1.
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2-Nitrophenylmethyl substituent: A benzyl group with a nitro (-NO₂) group at the ortho position, attached to the thiomorpholine’s 4-position.
Molecular Geometry and Bonding
Crystallographic studies of analogous nitroaryl-substituted heterocycles reveal that the nitro group’s position significantly influences molecular geometry. For example, in N1-aryl-2-pyrazolines, ortho-nitro substituents lead to shorter N–C bond distances (1.345–1.365 Å) compared to para-substituted analogs . This suggests that the 2-nitrophenyl group in 4-[(2-nitrophenyl)methyl]thiomorpholine may induce similar electronic effects, potentially enhancing the compound’s rigidity and intermolecular interactions.
Table 1: Comparative Bond Distances in Nitroaryl Heterocycles
Bond Type | Distance Range (Å) | Compound Class |
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N–C (aromatic) | 1.345–1.365 | N1-aryl-2-pyrazolines |
C–S (thiomorpholine) | 1.76–1.82 | Thiomorpholine derivatives |
C–NO₂ | 1.47–1.49 | Nitrobenzene analogs |
Synthesis and Manufacturing
Key Synthetic Routes
While no direct synthesis of 4-[(2-nitrophenyl)methyl]thiomorpholine is documented, plausible pathways can be inferred from related methodologies:
Nucleophilic Aromatic Substitution
A nitro-substituted benzyl halide (e.g., 2-nitrobenzyl chloride) reacts with thiomorpholine in the presence of a base (e.g., K₂CO₃) to form the target compound. This method is analogous to the synthesis of 4-(2-fluoro-4-nitrophenyl)thiomorpholine, where a fluoronitrobenzene derivative undergoes substitution with thiomorpholine .
Reductive Amination
Condensation of 2-nitrobenzaldehyde with thiomorpholine followed by reduction (e.g., using NaBH₄) could yield the desired product. This approach mirrors the synthesis of piperazine derivatives described in patent literature .
Cyclization Strategies
Formation of the thiomorpholine ring via cyclization of a dithiol-containing precursor with a nitroarylalkylamine. For instance, bis(2-chloroethyl)amine has been used to construct piperazine rings , suggesting that similar reagents (e.g., bis(2-mercaptoethyl)amine) could facilitate thiomorpholine synthesis.
Physicochemical Properties
Predicted Properties
Based on structurally similar compounds (e.g., 4-(2-fluoro-4-nitrophenyl)thiomorpholine ):
Table 2: Estimated Physicochemical Parameters
Property | Value |
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Molecular Formula | C₁₁H₁₂N₂O₂S |
Molecular Weight | 252.29 g/mol |
Density | 1.36–1.40 g/cm³ |
Boiling Point | 400–415°C |
LogP (Partition Coefficient) | 2.8–3.1 |
Solubility | Low in water; soluble in DMSO |
Chemical Reactivity and Applications
Reactivity Profile
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Nitro Group Reduction: The ortho-nitro group can be reduced to an amine using Fe/AcOH or catalytic hydrogenation , yielding 4-[(2-aminophenyl)methyl]thiomorpholine, a potential intermediate for pharmaceutical agents.
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Sulfur Oxidation: The thiomorpholine sulfur atom may oxidize to sulfoxide or sulfone derivatives under mild oxidative conditions (e.g., H₂O₂), altering electronic properties and bioactivity.
Medicinal Chemistry
Thiomorpholine derivatives are explored for kinase inhibition and antimicrobial activity. For example, 4-[(2,4-dichlorophenyl)methyl]thiomorpholine-3,5-dione exhibits cytotoxicity against A549 lung cancer cells. The nitro group in 4-[(2-nitrophenyl)methyl]thiomorpholine could serve as a pharmacophore for nitroreductase-activated prodrugs.
Materials Science
Nitroaryl groups enhance thermal stability and intermolecular interactions. Crystallographic studies of nitro-substituted pyrazolines demonstrate layered molecular packing driven by π-π stacking and hydrogen bonding , suggesting utility in crystal engineering.
Research Gaps and Future Directions
Despite its potential, 4-[(2-nitrophenyl)methyl]thiomorpholine remains understudied. Critical areas for further investigation include:
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Evaluating anticancer, antibacterial, and enzyme inhibitory activity.
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Structural Studies: X-ray crystallography to elucidate precise molecular geometry and packing behavior.
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